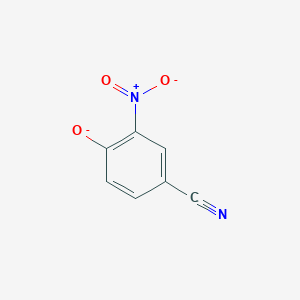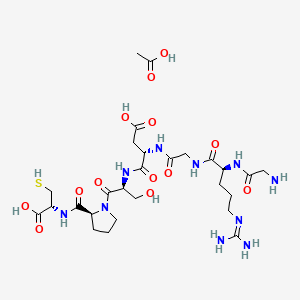![molecular formula C10H18O2 B14753068 1,4-Bis[(prop-1-en-1-yl)oxy]butane CAS No. 3329-71-3](/img/structure/B14753068.png)
1,4-Bis[(prop-1-en-1-yl)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(prop-1-en-1-yl)oxy]butane is an organic compound with the molecular formula C10H18O2 It is a symmetrical ether with two prop-1-en-1-yloxy groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis[(prop-1-en-1-yl)oxy]butane can be synthesized through the reaction of 1,4-dibromobutane with sodium prop-1-en-1-olate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran. The reaction conditions include:
- Temperature: 60-80°C
- Reaction time: 12-24 hours
- Molar ratio: 1:2 (1,4-dibromobutane to sodium prop-1-en-1-olate)
The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by prop-1-en-1-oxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(prop-1-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The ether groups can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.
Major Products
Oxidation: Formation of butane-1,4-dione and prop-1-en-1-ol.
Reduction: Formation of 1,4-bis(prop-1-en-1-yl)butane.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis[(prop-1-en-1-yl)oxy]butane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymeric materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(prop-1-en-1-yl)oxy]butane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form carbonyl compounds. In reduction reactions, it interacts with hydrogenation catalysts to form reduced products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(allyloxy)butane: Similar structure but with allyloxy groups instead of prop-1-en-1-oxy groups.
1,4-Bis(aminooxy)butane: Contains aminooxy groups instead of prop-1-en-1-oxy groups.
Butanedioic acid, 1,4-bis[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester: Contains ester groups instead of ether groups.
Uniqueness
1,4-Bis[(prop-1-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of prop-1-en-1-oxy groups, which provide specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
3329-71-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1,4-bis(prop-1-enoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Clé InChI |
YFHHXQIZUPLLTO-UHFFFAOYSA-N |
SMILES canonique |
CC=COCCCCOC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


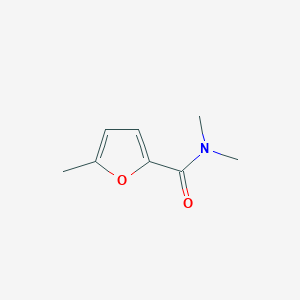
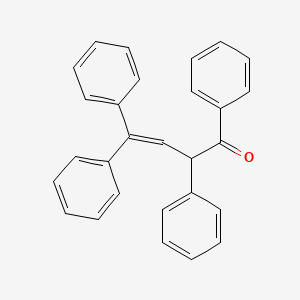
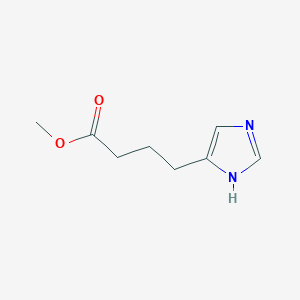
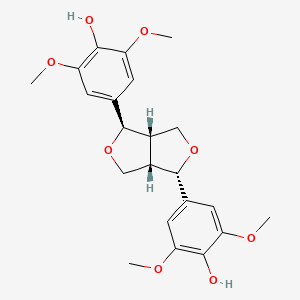
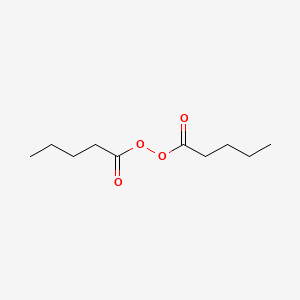
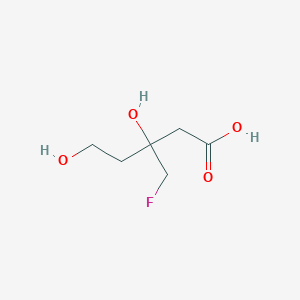
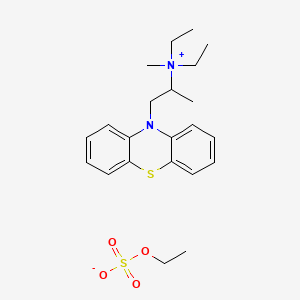

![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)

![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
